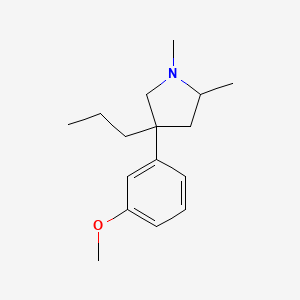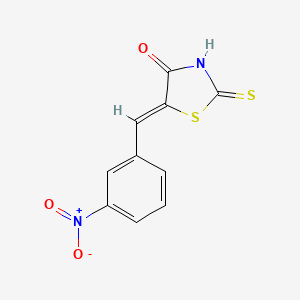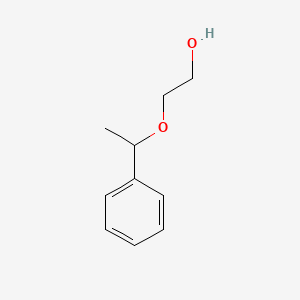
1-(2-Bromoethyl)-3-cyclohexylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-3-cyclohexylurea is an organic compound with a unique structure that combines a bromoethyl group and a cyclohexylurea moiety
准备方法
The synthesis of 1-(2-Bromoethyl)-3-cyclohexylurea typically involves the reaction of cyclohexyl isocyanate with 2-bromoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反应分析
1-(2-Bromoethyl)-3-cyclohexylurea undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Bromoethyl)-3-cyclohexylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-3-cyclohexylurea involves its interaction with molecular targets through its bromoethyl and urea functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the urea moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
1-(2-Bromoethyl)-3-cyclohexylurea can be compared with other similar compounds, such as:
1-(2-Bromoethyl)-3-phenylurea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(2-Chloroethyl)-3-cyclohexylurea: Similar structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Bromoethyl)-3-cyclohexylthiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
属性
CAS 编号 |
13908-86-6 |
|---|---|
分子式 |
C9H17BrN2O |
分子量 |
249.15 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-3-cyclohexylurea |
InChI |
InChI=1S/C9H17BrN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13) |
InChI 键 |
NWTAMLVOXNRJSB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)NCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-(4-chlorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B12001873.png)

![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)


